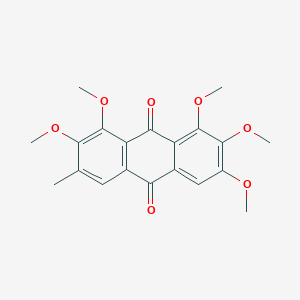
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of an anthracene-9,10-dione derivative. The process may include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure consistent quality and yield, possibly through the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to dihydroanthracene derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroanthracene derivatives .
科学的研究の応用
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the anthracene-9,10-dione core play crucial roles in its binding affinity and activity . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with oxidative stress pathways and DNA .
類似化合物との比較
Similar Compounds
1,2,6,7,8-Pentamethoxy-3-methylanthraquinone: Similar in structure but with different methoxy group positions.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern.
2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione: Contains a hydroxyl group instead of one methoxy group.
Uniqueness
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups and the presence of a methyl group on the anthracene-9,10-dione core.
特性
CAS番号 |
81892-82-2 |
|---|---|
分子式 |
C20H20O7 |
分子量 |
372.4 g/mol |
IUPAC名 |
1,2,3,7,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-10-13(19(26-5)17(9)24-3)16(22)14-11(15(10)21)8-12(23-2)18(25-4)20(14)27-6/h7-8H,1-6H3 |
InChIキー |
FVJRXHCWZJCSIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



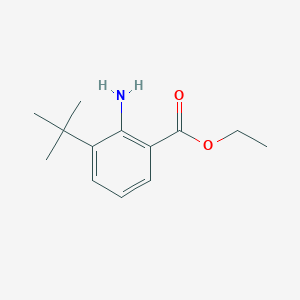
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
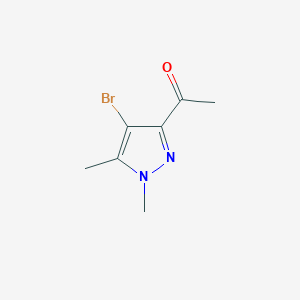
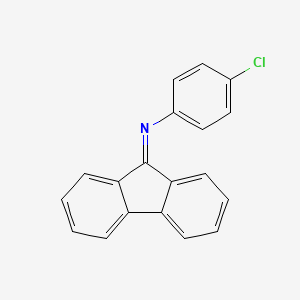

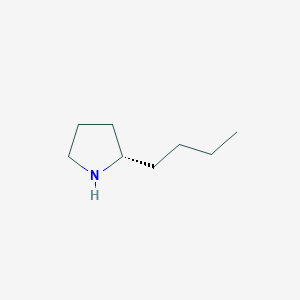
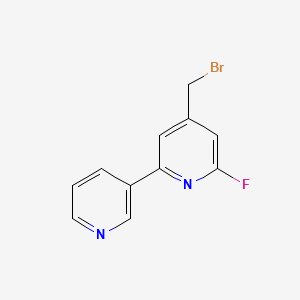

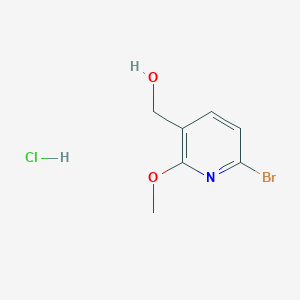
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
